molecular formula C16H22N2O2 B5676992 4-{3-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-oxopropyl}phenol

4-{3-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-oxopropyl}phenol

Cat. No. B5676992
M. Wt: 274.36 g/mol
InChI Key: KXPMRJWQESRLFK-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "4-{3-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-oxopropyl}phenol" often involves complex chemical reactions. For example, the synthesis of similar phenolic compounds typically involves reactions like the cyclization of ureas in the presence of aminophenols or the reduction of nitropyridine derivatives to aminopyridine derivatives. These processes underline the multistep nature and complexity of synthesizing such phenolic and pyrrolidinyl derivatives (Cao et al., 2011); (Kaya & Aydın, 2012).

Molecular Structure Analysis

The molecular structure of related compounds often involves detailed crystallographic analysis to determine the arrangement and bonding of atoms within the molecule. For example, compounds with phenol and pyrrolidine structures have been crystallized and analyzed using X-ray diffraction to reveal their spatial configuration and intermolecular interactions, such as hydrogen bonding that stabilizes the structure (Sheng-li Cao et al., 2011); (O. Şahin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds typically include processes like oxidation, reduction, and cycloaddition. The reactivity often reflects the presence of functional groups such as amines, phenols, and cyclic structures. For instance, the electropolymerization of phenolic compounds shows how structural elements influence chemical reactivity and polymer formation (Kaya & Aydın, 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their practical application. For instance, the crystalline structure can influence the compound's solubility and stability, which are essential for its storage and handling (Sheng-li Cao et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under various conditions, are vital for understanding how these compounds can be used and manipulated in scientific research. The study of compounds like phenoxarsin derivatives provides insights into their reactivity and interactions with other chemical entities (R. Cea-Olivares et al., 1995).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c17-15-10-18(9-14(15)12-4-5-12)16(20)8-3-11-1-6-13(19)7-2-11/h1-2,6-7,12,14-15,19H,3-5,8-10,17H2/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPMRJWQESRLFK-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)CCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.